molecular formula C17H16N4O3S B5637388 2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5637388
M. Wt: 356.4 g/mol
InChI Key: PQYBYFMLEWOHTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves linear synthesis methods that lead to the creation of various derivatives with potential anticancer properties. For instance, derivatives of 2-chloro N-aryl substituted acetamide have been synthesized and characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis, showing significant cytotoxicity against certain cancer cell lines (Vinayak et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to the one often involves crystallography to elucidate their configuration. For example, the crystal structures of certain (oxothiazolidin-2-ylidene)acetamides have been described, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving this compound and its derivatives are complex and diverse. The synthesis and modification processes reveal the compound's reactivity and its potential as a precursor for various bioactive molecules. For instance, modifications of similar compounds have been studied for their role as PI3K inhibitors, showcasing the chemical versatility and potential therapeutic applications (Wang et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their practical application and handling. These properties are determined using a variety of techniques, including X-ray diffraction analysis, which provides detailed insights into the compound's crystalline structure and stability (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are central to the compound's application in research and potential therapeutic uses. Studies on derivatives show varied activities, such as anti-inflammatory and antimicrobial effects, highlighting the importance of chemical property analysis (Gul et al., 2017).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-10-25-17(18-11)19-15(22)9-21-16(23)8-7-14(20-21)12-3-5-13(24-2)6-4-12/h3-8,10H,9H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYBYFMLEWOHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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